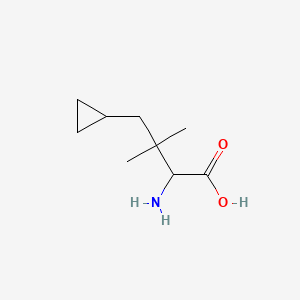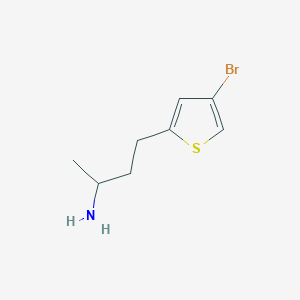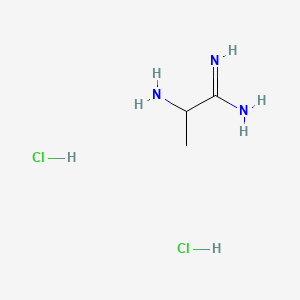
2-Aminopropanimidamidedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminopropanimidamidedihydrochloride typically involves the reaction of 2-methylpropionamidine with an oxidizing agent. The reaction conditions often include the use of solvents such as acetone, dioxane, methanol, ethanol, DMSO, and water, where the compound is soluble .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction is carefully controlled to ensure high yield and purity. The process may include steps such as crystallization and filtration to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminopropanimidamidedihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include acid chlorides, acid anhydrides, and bases such as NaOH or pyridine. The reactions typically occur at room temperature and provide high yields .
Major Products Formed
The major products formed from these reactions include amides, alkenes, and other substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Aminopropanimidamidedihydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Aminopropanimidamidedihydrochloride involves the generation of free radicals through the decomposition of the compound. These free radicals initiate polymerization reactions by reacting with monomers to form polymer chains. The compound’s molecular targets include various monomers and its pathways involve radical-mediated polymerization processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminopyridine: An organic compound used in the production of drugs such as piroxicam and sulfapyridine.
2-Aminopyrimidine: A compound with applications in drug development, particularly as β-glucuronidase inhibitors.
Uniqueness
2-Aminopropanimidamidedihydrochloride is unique due to its specific use as a free radical initiator in polymerization processes. Unlike other similar compounds, it is particularly effective in initiating polymerization of acrylic, vinyl, and allyl monomers, making it valuable in industrial applications .
Eigenschaften
Molekularformel |
C3H11Cl2N3 |
|---|---|
Molekulargewicht |
160.04 g/mol |
IUPAC-Name |
2-aminopropanimidamide;dihydrochloride |
InChI |
InChI=1S/C3H9N3.2ClH/c1-2(4)3(5)6;;/h2H,4H2,1H3,(H3,5,6);2*1H |
InChI-Schlüssel |
TZTDVUUZSULSLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=N)N)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Benzyl-3-thia-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B13541222.png)
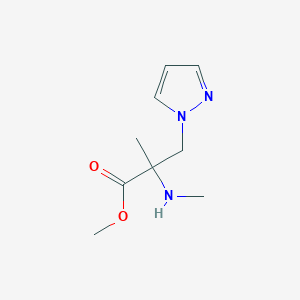
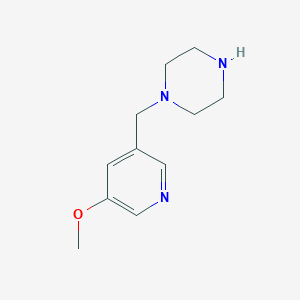


![(4aR,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13541249.png)
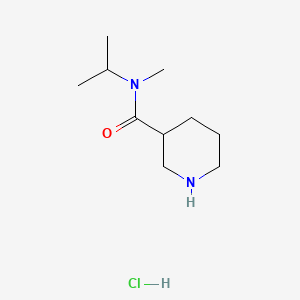




![2,2,2-Trifluoro-1-(imidazo[1,2-a]pyrazin-3-yl)ethan-1-one](/img/structure/B13541297.png)
